molecular formula C7H4BrFN2 B8230400 4-Bromo-7-fluoropyrazolo[1,5-a]pyridine

4-Bromo-7-fluoropyrazolo[1,5-a]pyridine

Cat. No.: B8230400
M. Wt: 215.02 g/mol
InChI Key: DMRBKLXYOBWKCC-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoropyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their significant roles in medicinal chemistry and material science due to their unique structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluoropyrazolo[1,5-a]pyridine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . One common method includes the fluorination of pyrazolo[1,5-a]pyridine derivatives using Selectfluor (4-chloro-1-fluoromethyl-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate) in acetonitrile at 60°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoropyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

4-Bromo-7-fluoropyrazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoropyrazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-fluoropyrazolo[1,5-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and potential applications compared to its analogs. This dual substitution enhances its versatility in chemical synthesis and its potential as a bioactive compound.

Properties

IUPAC Name

4-bromo-7-fluoropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRBKLXYOBWKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CC=NN2C(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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